2-(Nitromethylidene)-3-(propane-1-sulfonyl)-1,3-thiazinane
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Overview
Description
2-(Nitromethylidene)-3-(propane-1-sulfonyl)-1,3-thiazinane is a complex organic compound that features a thiazinane ring with nitromethylidene and propane-1-sulfonyl substituents
Preparation Methods
The synthesis of 2-(Nitromethylidene)-3-(propane-1-sulfonyl)-1,3-thiazinane typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazinane ring followed by the introduction of the nitromethylidene and propane-1-sulfonyl groups under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(Nitromethylidene)-3-(propane-1-sulfonyl)-1,3-thiazinane can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitromethylidene group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethylidene or propane-1-sulfonyl groups are replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound may undergo hydrolysis, leading to the breakdown of the thiazinane ring and the formation of simpler products.
Scientific Research Applications
2-(Nitromethylidene)-3-(propane-1-sulfonyl)-1,3-thiazinane has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Nitromethylidene)-3-(propane-1-sulfonyl)-1,3-thiazinane involves its interaction with specific molecular targets. The nitromethylidene group may participate in redox reactions, while the propane-1-sulfonyl group can interact with various enzymes and proteins. These interactions can lead to changes in cellular pathways and biological processes, making the compound a potential candidate for drug development and other applications.
Comparison with Similar Compounds
Similar compounds to 2-(Nitromethylidene)-3-(propane-1-sulfonyl)-1,3-thiazinane include:
1-(propane-1-sulfonyl)pyrrolidin-2-amine: This compound shares the propane-1-sulfonyl group but has a different ring structure.
2-(propane-1-sulfonyl)-N-[2-(thiophen-2-yl)ethyl]aniline: This compound also contains the propane-1-sulfonyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
88428-00-6 |
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Molecular Formula |
C8H14N2O4S2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-(nitromethylidene)-3-propylsulfonyl-1,3-thiazinane |
InChI |
InChI=1S/C8H14N2O4S2/c1-2-6-16(13,14)9-4-3-5-15-8(9)7-10(11)12/h7H,2-6H2,1H3 |
InChI Key |
FCDMMTWPROHOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-] |
Origin of Product |
United States |
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